(NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine
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Overview
Description
(NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethoxy group and a hydroxylamine moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
The synthesis of (NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of 3-ethoxycyclohex-2-en-1-one with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine include:
Ethyl 2-(3-ethoxycyclohex-2-en-1-ylidene)acetate: This compound has a similar cyclohexene structure but with an acetate group instead of a hydroxylamine moiety.
(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile: Another compound with a cyclohexene ring, but with different substituents. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
7467-13-2 |
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Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(NE)-N-(3-ethoxycyclohex-2-en-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8-5-3-4-7(6-8)9-10/h6,10H,2-5H2,1H3/b9-7+ |
InChI Key |
VAQPUYAXHMVDTB-VQHVLOKHSA-N |
Isomeric SMILES |
CCOC1=C/C(=N/O)/CCC1 |
Canonical SMILES |
CCOC1=CC(=NO)CCC1 |
Origin of Product |
United States |
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